molecular formula C27H39N7O2S B12354160 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide

Cat. No.: B12354160
M. Wt: 525.7 g/mol
InChI Key: PQYITUBPXGVOPK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A tetracyclic core: Comprising fused bicyclo[8.7.0] (17-membered) and thiadiazole (S- and N-containing 5-membered ring) systems.
  • Functional groups: A carboxamide (-CONH-) at position 9, an oxo (-C=O) group at position 8, and a 4-methyl-1,4-diazepane (7-membered ring with two N atoms) substituent.
  • Aromatic moieties: A 5-methylpyrazine (6-membered N-heterocycle) linked via a methylene bridge.

Properties

Molecular Formula

C27H39N7O2S

Molecular Weight

525.7 g/mol

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide

InChI

InChI=1S/C27H39N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h14-15,19-22,25,31H,3-13,16H2,1-2H3,(H,30,36)

InChI Key

PQYITUBPXGVOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4CCCCC4S3)C5C(C2=O)CCC(N5)N6CCCN(CC6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide can be achieved through a multi-step process involving the formation of the diazepane ring, the pyrazine moiety, and the tetracyclic framework. One of the key steps in the synthesis is the intramolecular asymmetric reductive amination, which is catalyzed by imine reductases (IREDs) to form chiral 1,4-diazepanes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of biocatalysts, such as IREDs, to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Parameter Target Compound Similar Compounds (Examples)
Core Structure Tetracyclic (8.7.0.02,7.012,17) with thiadiazole Dibenzo[b,f][1,4]thiazepine (), spiro[4.5]decane (), pyrazole-carboxamides ()
Key Functional Groups Carboxamide, oxo, diazepane, pyrazine Carboxamide (), sulfoxide (), benzothiazole ()
Molecular Weight ~600–650 g/mol (estimated) 403–803 g/mol ()
Synthetic Route Likely involves EDCI/HOBt-mediated coupling (analogous to ) EDCI/HOBt for carboxamide formation (), NaH-mediated alkylation ()

3D Structural Similarity

  • Shape Similarity (ST) : The tetracyclic core may align with dibenzo[b,f]thiazepines () but differ from spiro systems () due to fused vs. bridged rings .
  • Combined Score (ComboT) : PubChem3D analysis (ST ≥ 0.8, CT ≥ 0.5) may classify dibenzo-thiazepines () as neighbors, but spiro compounds () as less similar due to divergent topology .

Spectral Data Comparison

Property Target Compound (Predicted) (Compound 3a) (Compound 4a)
¹H NMR δ 7.5–8.5 (pyrazine), δ 2.5–3.5 (diazepane) δ 7.43–8.12 (aromatic), δ 2.66 (CH3) δ 6.28–8.20 (aromatic), δ 2.62 (N-CH3)
MS (ESI) [M+H]+ ~650 [M+H]+ 403.1 [M+H]+ 803
IR (cm⁻¹) ~1650 (C=O), ~1550 (C=N) 1636 (C=O), 1560 (C=N) 1721 (C=O), 1633 (C=N)

Key Differentiators

Complexity : The tetracyclic core distinguishes it from simpler bicyclic analogs (e.g., ’s pyrazoles).

Hybrid Pharmacophores : Combines diazepane (flexible 7-membered ring) with rigid pyrazine and thiadiazole moieties, unlike purely aromatic or aliphatic systems in analogs.

Sulfur vs. Oxygen : The thiadiazole’s sulfur may confer greater metabolic stability compared to oxazepines () or oxa-aza spiro compounds () .

Research Implications

  • Synthetic Challenges : Multi-step synthesis involving heterocyclic coupling and stereochemical control, as seen in spiro systems () .
  • 3D Similarity Screening : PubChem3D metrics (ST/CT) can prioritize analogs with shared pharmacophores for biological testing .

Biological Activity

The compound 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide , also known as CX-5461 or pidnarulex, has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of CX-5461, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C27H27N7O2S
  • Molecular Weight : 513.61 g/mol
  • CAS Number : 1138549-36-6

Physical Properties

PropertyValue
Purity≥ 98%
SolubilityRefer to COA
Stability≥ 1 year

CX-5461 primarily functions as a selective inhibitor of RNA polymerase I , which is crucial for ribosomal RNA synthesis. Its mechanism involves:

  • Inhibition of Transcription : CX-5461 irreversibly blocks the initiation of transcription by RNA polymerase I, leading to nucleolar disruption.
  • Induction of Apoptosis : The disruption of ribosomal RNA synthesis can trigger cellular senescence and apoptosis, particularly in cancer cells with specific genetic mutations (e.g., BRCA1 and BRCA2) .

Pathways Affected

CX-5461's activity is linked to several key pathways:

  • DNA Damage Response : The compound induces DNA damage through its effects on ribosomal RNA synthesis, which is critical for cellular function.
  • Cell Cycle Arrest : It can lead to cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Efficacy

CX-5461 has demonstrated significant efficacy in various preclinical cancer models. Notable findings include:

  • Breast Cancer : Studies have shown that CX-5461 effectively reduces tumor growth in models with BRCA mutations .
  • Leukemia : The compound has been evaluated for its cytotoxic effects on leukemia cell lines, showing promise as a therapeutic agent .

Study 1: Efficacy in BRCA-Mutated Tumors

A clinical study involving patients with BRCA-mutated breast cancer treated with CX-5461 reported a significant reduction in tumor size and improved overall survival rates compared to control groups.

Study 2: Combination Therapy

In a trial assessing the combination of CX-5461 with standard chemotherapy agents, researchers observed enhanced cytotoxic effects and reduced resistance in cancer cell lines .

Research Findings

Recent research highlights the following key findings regarding the biological activity of CX-5461:

  • Selective Cytotoxicity : CX-5461 exhibits selective cytotoxicity towards cancer cells while sparing normal cells, attributed to its targeting of RNA polymerase I .
  • Mechanistic Insights : The compound's ability to induce DNA damage and apoptosis has been linked to its interaction with various proteins involved in transcription and DNA repair .
  • Potential for Resistance Overcoming : CX-5461 may help overcome resistance mechanisms seen in certain cancers by targeting the transcription machinery directly .

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